molecular formula C8H11N3O3 B1352951 2-Morpholinopyrimidine-4,6-diol CAS No. 24193-00-8

2-Morpholinopyrimidine-4,6-diol

Cat. No.: B1352951
CAS No.: 24193-00-8
M. Wt: 197.19 g/mol
InChI Key: XCHQPQVLYGBMFD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine and contains a morpholine ring, which contributes to its diverse properties. The molecular formula of 2-Morpholinopyrimidine-4,6-diol is C₈H₁₁N₃O₃, and it has a molecular weight of 197.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyrimidine-4,6-diol typically involves the reaction of 2-chloropyrimidine with morpholine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The resulting product is then subjected to hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinopyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrimidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Morpholinopyrimidine-4,6-diol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-Morpholinopyrimidine-4,6-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the morpholine ring.

    2-Chloropyrimidine: A precursor in the synthesis of 2-Morpholinopyrimidine-4,6-diol.

    4,6-Diaryl-2-aminopyrimidines: These compounds have different substituents on the pyrimidine ring.

Uniqueness: this compound is unique due to the presence of both the morpholine ring and the pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHQPQVLYGBMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406060
Record name 2-Morpholinopyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24193-00-8
Record name 6-Hydroxy-2-(4-morpholinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24193-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinopyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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